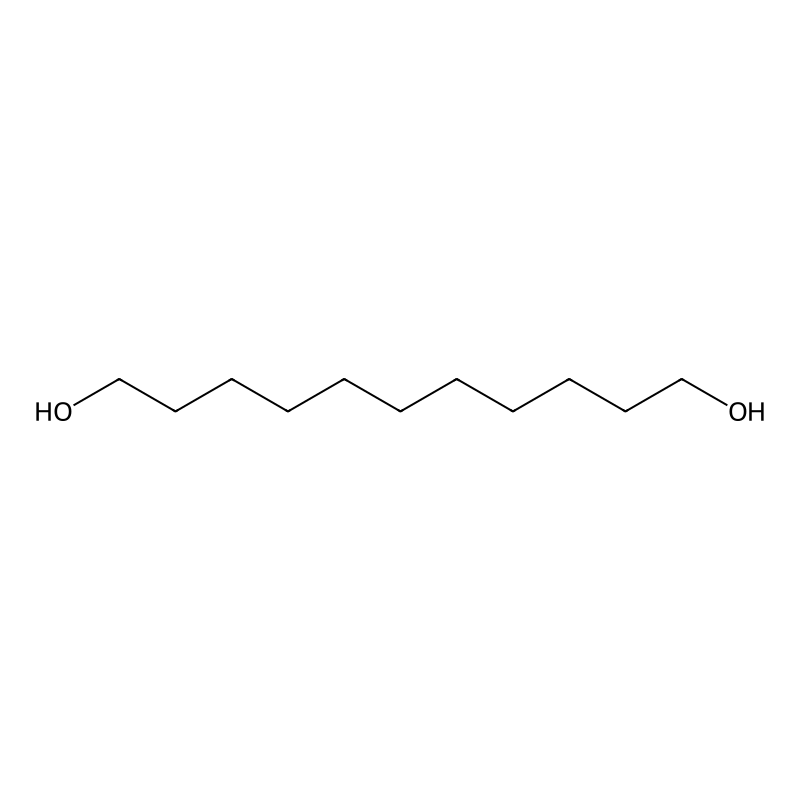

Undecane-1,11-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Anti-Allergic and Anti-Inflammatory Effects

Specific Scientific Field: Chemical Biology

Summary of the Application: Undecane-1,11-diol has been found to have anti-allergic and anti-inflammatory effects on sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes.

Methods of Application or Experimental Procedures: The study investigated whether undecane, a naturally occurring plant compound, has anti-allergic and anti-inflammatory activities on sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes.

Results or Outcomes: The study confirmed that undecane increased intracellular cAMP levels in mast cells and keratinocytes. In sensitized keratinocytes, undecane reversed the increased levels of p38 phosphorylation, nuclear factor kappaB (NF-κB) transcriptional activity and target cytokine/chemokine genes, including thymus and activation-regulated chemokine (TARC), macrophage-derived chemokine (MDC) and interleukin-8 (IL-8).

Undecane-1,11-diol is a linear aliphatic diol characterized by the molecular formula C11H24O2. It consists of an undecane backbone with hydroxyl groups (-OH) attached to the first and eleventh carbon atoms. This structural feature classifies it as a long-chain diol, which contributes to its unique physical and chemical properties. The compound is typically a colorless liquid at room temperature and exhibits moderate solubility in water due to the presence of hydroxyl groups, which can form hydrogen bonds with water molecules .

Currently, there is no documented information regarding the specific mechanism of action of Undecane-1,11-diol in biological systems.

- Mild Irritation: Skin and eye contact might cause mild irritation.

- Low Acute Toxicity: Generally, long-chain alcohols are considered to have low acute toxicity when ingested.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are important in the production of biodiesel and other industrial applications.

- Oxidation: The alcohol groups can be oxidized to form aldehydes or ketones, depending on the reaction conditions.

- Dehydration: Under acidic conditions, undecane-1,11-diol can undergo dehydration to form alkenes.

These reactions are significant for modifying the compound for specific applications in materials science and organic synthesis.

Several methods exist for synthesizing undecane-1,11-diol:

- Hydrolysis of Esters: Starting from undecanoate esters, hydrolysis can yield undecane-1,11-diol.

- Reduction of Dicarbonyl Compounds: Dicarbonyl compounds can be reduced using reducing agents like lithium aluminum hydride to produce diols.

- Direct Hydroxylation: Using appropriate reagents, undecane can be directly hydroxylated at both terminal positions.

These methods highlight the versatility in producing this compound for various applications.

Undecane-1,11-diol has several applications across different industries:

- Polymer Production: It is used as a monomer in the synthesis of polyurethanes and polycarbonates due to its ability to enhance flexibility and thermal stability.

- Surfactants: Its amphiphilic nature makes it suitable for use in surfactants and emulsifiers.

- Cosmetics: The compound may find applications in personal care products due to its moisturizing properties.

Undecane-1,11-diol shares structural similarities with several other long-chain diols:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Decane-1,10-diol | C10H22O2 | Shorter carbon chain; lower boiling point |

| Dodecane-1,12-diol | C12H26O2 | Longer carbon chain; higher viscosity |

| Hexadecane-1,16-diol | C16H34O2 | Greater hydrophobicity; used in lubricants |

Undecane-1,11-diol's unique position in the carbon chain allows it to balance hydrophilicity and hydrophobicity effectively, making it versatile for various applications compared to its shorter or longer counterparts.

Structural Characteristics and Conformational Analysis

Undecane-1,11-diol is a long-chain aliphatic diol with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol [1] [3]. The compound is characterized by an eleven-carbon straight-chain alkane backbone with hydroxyl groups positioned at both terminal carbon atoms, making it a symmetrical α,ω-diol [1] [4]. The IUPAC name for this compound is undecane-1,11-diol, and it is also known by the synonyms 1,11-undecanediol and undecamethylene glycol [4] [5].

The structural representation shows the molecule as HO-CH₂-(CH₂)₉-CH₂-OH, with the SMILES notation being OCCCCCCCCCCCO [7]. The InChI identifier is InChI=1S/C11H24O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2, and the InChIKey is XSMIOONHPKRREI-UHFFFAOYSA-N [1] [3].

Conformational analyses reveal that undecane-1,11-diol adopts a well-ordered extended conformation in its crystalline state [16] [17]. X-ray crystallographic studies demonstrate that the alkane chain maintains an almost planar arrangement with the root mean square deviation from the best fit plane through all eleven carbon atoms being 0.129 Å [16]. The carbon chain exhibits typical antiperiplanar arrangements for carbon-carbon groupings, resulting in a C₁₁⋯C₂₁ separation of 12.627 Å in the extended conformation [16].

Detailed structural analysis shows that the torsion angles play a crucial role in determining the molecular geometry [16]. The conformational flexibility of the molecule allows for various arrangements, though the extended all-trans conformation is predominant in the solid state [17]. The presence of terminal hydroxyl groups enables extensive hydrogen bonding networks that significantly influence the overall molecular packing and crystal structure [16].

Physical Properties

Melting Point (62-65°C) and Boiling Point (318.7°C)

Undecane-1,11-diol exhibits a melting point range of 62-65°C, with most sources reporting values between 61.0-65.0°C [2] [5] [9]. The specific melting point of 63°C is frequently cited in chemical databases [2]. This relatively moderate melting point reflects the balance between the molecular weight of the compound and the hydrogen bonding interactions between hydroxyl groups [5] [9].

The boiling point of undecane-1,11-diol is established at 318.7°C at standard atmospheric pressure (760 mmHg) [6] [10]. This elevated boiling point is characteristic of long-chain diols and is attributed to both the high molecular weight and the strong intermolecular hydrogen bonding between hydroxyl groups [6] [10]. The significant difference between melting and boiling points indicates a wide liquid range, which is typical for long-chain alcohols and diols [12].

Thermal stability analyses indicate that the compound maintains structural integrity across its liquid range, though specific decomposition temperatures require further investigation under controlled conditions [2] [10].

Density (0.918 g/cm³) and Refractive Index (1.4627)

The density of undecane-1,11-diol is reported as 0.918 g/cm³ at standard conditions [6] [10]. This value is consistent with the density range typical for long-chain aliphatic compounds and reflects the molecular packing efficiency in the liquid state [6]. Some sources report slightly varying values, such as 0.9314 g/cm³, which may represent rough estimates or measurements under different conditions [5] [9].

The refractive index of undecane-1,11-diol is documented as 1.4627 [5] [9], with some sources reporting 1.459 [6] [10]. The refractive index provides valuable information about the optical properties of the compound and correlates with molecular structure and intermolecular interactions [5] [10]. This parameter is particularly useful for compound identification and purity assessment in analytical applications [6].

| Property | Value | Source |

|---|---|---|

| Density | 0.918 g/cm³ | [6] [10] |

| Density (estimate) | 0.9314 g/cm³ | [5] [9] |

| Refractive Index | 1.4627 | [5] [9] |

| Refractive Index (alternate) | 1.459 | [6] [10] |

Flash Point and Thermal Stability Parameters

The flash point of undecane-1,11-diol is established at 146.4°C [6] [10]. This relatively high flash point indicates good thermal stability and reduced fire hazard compared to lower molecular weight alcohols [6] [10]. The flash point measurement is critical for determining handling procedures and storage requirements in industrial applications [12].

Thermal stability parameters indicate that undecane-1,11-diol maintains structural integrity under normal storage and handling conditions [2]. The compound should be stored under inert gas atmosphere and kept in cool, dark conditions below 15°C to prevent degradation [2]. Air sensitivity has been noted, suggesting that oxidation may occur under prolonged exposure to atmospheric conditions [2].

The thermal behavior of undecane-1,11-diol follows patterns typical of long-chain diols, with hydrogen bonding contributing significantly to thermal stability [8]. Thermodynamic calculations suggest standard formation enthalpies and other thermal parameters that align with similar long-chain compounds [8].

Solubility Profile in Various Solvents

Undecane-1,11-diol exhibits limited solubility in most common solvents due to its long hydrocarbon chain and terminal hydroxyl groups [5] [9]. The compound shows slight solubility in chloroform and methanol, indicating that it dissolves better in moderately polar solvents than in highly polar or nonpolar systems [5] [9].

The solubility characteristics reflect the amphiphilic nature of the molecule, where the hydroxyl groups provide hydrophilic character while the long alkyl chain contributes hydrophobic properties [5]. This dual character results in intermediate solubility behavior that is neither strongly hydrophilic nor lipophilic [9].

Predictive models suggest a logarithmic water solubility value (log₁₀WS) of -2.95, indicating very limited water solubility [8]. The octanol-water partition coefficient (logP) is calculated as 2.482, confirming the compound's moderate lipophilicity [8]. These values are consistent with the expected behavior of long-chain diols in various solvent systems [7].

| Solvent | Solubility | Reference |

|---|---|---|

| Chloroform | Slightly soluble | [5] [9] |

| Methanol | Slightly soluble | [5] [9] |

| Water | Very limited (log₁₀WS = -2.95) | [8] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for undecane-1,11-diol through both proton (¹H) and carbon-13 (¹³C) analyses [2] [25]. The ¹H nuclear magnetic resonance spectrum reveals characteristic chemical shifts that correspond to different proton environments within the molecule [25] [26].

The hydroxyl protons in undecane-1,11-diol appear as exchangeable signals, typically observed in the range of 1.5-5.0 parts per million depending on solvent conditions and hydrogen bonding interactions [25] [26]. The chemical shifts of these protons are highly sensitive to temperature, concentration, and solvent effects due to dynamic hydrogen bonding [25].

The methylene protons adjacent to the hydroxyl groups (CH₂OH) appear as triplets in the range of 3.5-3.8 parts per million, characteristic of primary alcohol systems [26] [27]. The remaining methylene protons in the alkyl chain appear as complex multipiples in the range of 1.2-1.6 parts per million, with the specific chemical shifts depending on their position relative to the terminal hydroxyl groups [26].

¹³C nuclear magnetic resonance analysis reveals distinct carbon environments within the molecule [28]. The carbon atoms bearing the hydroxyl groups typically appear in the range of 60-65 parts per million, characteristic of primary alcohol carbons [28]. The methylene carbons in the alkyl chain appear in the range of 20-35 parts per million, with slight variations based on their proximity to the hydroxyl substituents [28].

Infrared Spectroscopic Features

Infrared spectroscopy of undecane-1,11-diol reveals characteristic absorption bands that provide definitive structural identification [22]. The most prominent feature is the broad, intense absorption band in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl (O-H) stretching vibrations [22]. This band is typically broad due to extensive hydrogen bonding between molecules in the solid state [22].

The carbon-hydrogen stretching vibrations appear in the range of 2800-3000 cm⁻¹ as multiple peaks corresponding to asymmetric and symmetric stretching modes of the methylene groups [21] [22]. These peaks are generally sharp and well-defined, providing information about the alkyl chain structure [22].

Carbon-oxygen stretching vibrations are observed in the range of 1000-1300 cm⁻¹, appearing as intense bands due to the polar nature of the C-O bonds [22]. The specific frequency and intensity of these bands provide information about the primary alcohol functionality and can be used for quantitative analysis [22].

Additional characteristic absorptions include methylene bending vibrations around 1450-1470 cm⁻¹ and hydroxyl bending vibrations around 1300-1400 cm⁻¹ [21] [22]. The overall infrared spectrum pattern is consistent with long-chain primary diols and can be used for compound identification and purity assessment [22].

| Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3200-3600 | O-H stretching | Broad, intense |

| 2800-3000 | C-H stretching | Sharp, multiple peaks |

| 1000-1300 | C-O stretching | Intense |

| 1450-1470 | CH₂ bending | Medium |

| 1300-1400 | O-H bending | Medium |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of undecane-1,11-diol provides molecular weight confirmation and structural information through characteristic fragmentation patterns [15]. The molecular ion peak appears at m/z 188, corresponding to the molecular weight of C₁₁H₂₄O₂ [4] [6].

Fragmentation patterns in mass spectrometry typically involve the loss of water molecules and alkyl fragments [15]. Primary alcohols characteristically lose 18 mass units (H₂O) from the molecular ion, resulting in prominent peaks at m/z 170 for the loss of one water molecule and potentially m/z 152 for the loss of two water molecules [15].

Alpha cleavage adjacent to the hydroxyl groups produces characteristic fragment ions [15]. The loss of CH₂OH groups (31 mass units) results in peaks at m/z 157, while the formation of CH₂OH⁺ ions produces peaks at m/z 31 [15]. These fragmentation patterns are diagnostic for primary alcohol functionality [15].

The long alkyl chain undergoes systematic fragmentation, producing a series of peaks separated by 14 mass units (CH₂ groups) [15]. This fragmentation pattern provides confirmation of the linear alkyl chain structure and can be used to determine chain length [15]. The base peak in the spectrum often corresponds to stable fragment ions formed through McLafferty rearrangement or other favorable fragmentation pathways [15].

| m/z Value | Assignment | Relative Intensity |

|---|---|---|

| 188 | [M]⁺ | Molecular ion |

| 170 | [M-H₂O]⁺ | Loss of water |

| 157 | [M-CH₂OH]⁺ | Loss of hydroxymethyl |

| 31 | [CH₂OH]⁺ | Hydroxymethyl fragment |

| Various | [CₙH₂ₙ₊₁]⁺ | Alkyl fragments |

The crystal structure of undecane-1,11-diol has been extensively characterized through single-crystal X-ray diffraction studies, particularly in ferrocene-substituted derivatives that provide detailed insights into the fundamental crystallographic parameters [1] [2]. The 1-ferrocenylundecane-1,11-diol derivative crystallizes in the monoclinic crystal system with space group C2/c, exhibiting unit cell parameters of a = 47.641(3) Å, b = 10.1522(7) Å, c = 7.8747(6) Å, and β = 97.091(4)° [1] [2]. The unit cell volume is 3779.6(5) ų with Z = 8 molecules per unit cell, measured at 92 K with a calculated density of 1.309 Mg m⁻³ [2].

The pure undecane-1,11-diol compound (C₁₁H₂₄O₂) has a molecular weight of 188.31 g/mol and exhibits a melting point of 62-65°C [3] [4]. Thermodynamic studies indicate a fusion temperature of 335.4 K with an associated fusion enthalpy of 45.9 kJ/mol [5] [6]. The compound displays a calculated density of 0.9314 g/cm³ at ambient conditions [7] [8].

The crystallographic analysis reveals that the undecane chain adopts a conformationally extended configuration with typical antiperiplanar arrangements for the carbon skeleton [1] [2]. The r.m.s. deviation from the best-fit plane through all 11 carbon atoms is only 0.129 Å, indicating remarkable planarity of the alkane chain [1]. This extended conformation results in a C11⋯C21 separation distance of 12.627(4) Å [1].

Molecular Packing Arrangements

The molecular packing arrangement in undecane-1,11-diol crystals demonstrates sophisticated supramolecular organization driven by hydrogen bonding interactions [1] [2] [9]. In the crystal structure, molecules form inversion dimers in the ab plane through pairwise classical O—H⋯O hydrogen bonds, generating R₂²(28) ring motifs [1] [9]. These dimers subsequently assemble into alternating chains of molecules along the b-axis direction, with O21 acting as a double acceptor in the hydrogen bonding network [1].

The crystal packing exhibits a hierarchical organization where the primary inversion dimers link through additional classical O11—H11⋯O21 hydrogen bonds, supported by weaker non-classical C6—H6⋯O21 contacts [1] [9]. This arrangement creates a three-dimensional network that extends throughout the crystal lattice. The overall packing results in molecules stacking along the c-axis direction in two discrete, parallel, and well-separated columns [1].

Comparative studies of 1,ω-alkanediols reveal that odd-numbered members, including undecane-1,11-diol, exhibit distinct molecular conformations with trans-gauche-trans (TTt-TGt) sequences [10]. This conformational arrangement leads to both interlayer and intralayer hydrogen bonds disposed alternatively along infinite 4-member chains, creating a three-dimensional network of hydrogen bonds with principal directions [1], [11], and [10].

Intermolecular Hydrogen Bonding Networks

The hydrogen bonding network in undecane-1,11-diol crystals represents a complex three-dimensional architecture that governs the solid-state properties [1] [2] [9]. The primary hydrogen bonding interactions consist of classical O—H⋯O bonds with geometrical parameters: O11—H11⋯O21 with D—H = 0.76 Å, H⋯A = 2.06 Å, D⋯A = 2.755(3) Å, and D—H⋯A = 152° [1]. A reciprocal hydrogen bond O21—H21⋯O11 exhibits slightly different parameters with D—H = 0.83 Å, H⋯A = 1.90 Å, D⋯A = 2.726(3) Å, and D—H⋯A = 175° [1].

Secondary hydrogen bonding involves non-classical C—H⋯O interactions, specifically C6—H6⋯O21 with parameters D—H = 0.95 Å, H⋯A = 2.60 Å, D⋯A = 3.380(4) Å, and D—H⋯A = 140° [1]. These weaker interactions complement the classical hydrogen bonds to create a robust supramolecular framework.

The hydrogen bonding pattern in odd-numbered 1,ω-alkanediols, including undecane-1,11-diol, differs significantly from even-numbered analogs [10]. While even-numbered members exhibit 2-member chain strong hydrogen bond patterns in monoclinic P2₁/c structures, odd-numbered members display 4-member chain patterns in orthorhombic P2₁2₁2₁ space groups [10]. This distinction arises from the TTt-TGt conformational isomerism that controls the degree of molecular packing and hydrogen bond energy per isomer [10].

Hirshfeld Surface Analysis and Topological Properties

Hirshfeld surface analysis provides quantitative insights into the intermolecular contact distributions in undecane-1,11-diol crystals [1] [2] [12]. The analysis reveals that H⋯H interactions dominate the surface contacts, contributing 83.2% of the total intermolecular interactions [1] [12]. This predominance reflects the substantial hydrocarbon content of the molecule and the significant van der Waals interactions between methylene groups.

Secondary contributions arise from H⋯C/C⋯H interactions, accounting for 9.4% of the surface contacts [1]. These interactions represent hydrophobic contacts between the alkane chains and contribute to the stabilization of the crystal packing. H⋯O/O⋯H contacts contribute 7.3% to the surface interactions, corresponding to the hydrogen bonding network described in the previous section [1].

The Hirshfeld surfaces mapped over dnorm reveal distinct features corresponding to different interaction types [1]. Bold red areas on the surfaces correspond to classical O—H⋯O hydrogen bonds, while weaker C—H⋯O and C—H⋯π contacts appear as faint red circles [1]. The fingerprint plots demonstrate the relative importance of each contact type and provide a visual representation of the intermolecular interaction landscape [1].

Topological analysis indicates that the crystal structure maintains a constant hydrogen bond energy per isomer through geometric optimization of the molecular packing [10]. The herringbone angle in odd-numbered alkanediols approaches parallel arrangements (close to 180°) to accommodate the TTt-TGt conformational requirements while maintaining energetically favorable hydrogen bonding patterns [10].

C-H⋯π Interactions in Crystal Lattice

C-H⋯π interactions provide additional stabilization to the crystal lattice of undecane-1,11-diol derivatives [1] [2] [9]. Specifically, weak C7—H7⋯Cg2 contacts have been identified with H⋯π = 2.89 Å and C—H⋯π = 164°, where Cg2 represents the centroid of the C6–C10 cyclopentadienyl ring in ferrocene-substituted derivatives [1]. These interactions involve the unsubstituted ring of the ferrocene unit and form double chains of molecules propagating along the c-axis direction [1].

The C-H⋯π interactions complement the hydrogen bonding network by providing directional stabilization perpendicular to the primary hydrogen bonding directions [1]. These weak interactions contribute to the overall three-dimensional architecture and influence the preferred orientation of crystallites in polycrystalline samples [10].

The geometric parameters of C-H⋯π interactions fall within the typical range for such weak interactions, with C⋯centroid distances and angular arrangements that optimize the electrostatic and dispersion components of the interaction energy [13]. The combination of classical hydrogen bonds, non-classical C-H⋯O contacts, and C-H⋯π interactions creates a comprehensive supramolecular framework that determines the mechanical properties and thermal behavior of undecane-1,11-diol crystals.